PARP1 Binding Affinity: 2-Nitro vs. 2-Fluoro Phthalazinone-Benzamide Comparator
In a PARP1 enzymatic inhibition assay, 2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide demonstrated a binding affinity (Ki) of 5 nM, compared to a Ki of 27 nM for the closely related 2-fluoro analog (2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide, Olaparib Impurity 16), indicating an approximately 5.4-fold higher affinity for the nitro-substituted compound under identical assay conditions. Comparative data were derived from BindingDB entries referencing the same assay protocol (50 mM Tris pH 8.0, 1 mM DTT, 4 mM MgCl2) [1].
| Evidence Dimension | PARP1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 5 nM |
| Comparator Or Baseline | 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide: Ki = 27 nM |
| Quantified Difference | 5.4-fold higher affinity (lower Ki) for the target compound |
| Conditions | PARP1 enzymatic assay in buffer containing 50 mM Tris pH 8.0, 1 mM DTT, 4 mM MgCl2 |
Why This Matters
A 5.4-fold lower Ki indicates that the 2-nitro derivative achieves target engagement at substantially lower concentrations than its 2-fluoro regioisomer, which may translate to lower required dosing in cell-based or in vivo PARP inhibition models, making it a more potent tool compound for DNA repair pathway studies.
- [1] BindingDB Entry BDBM50387915 (CHEMBL2058679), reporting Ki for 2-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide, and BindingDB Entry BDBM124951 (US8765972, impurity), reporting Ki for 2-fluoro analog. Both entries cross-referenced to identical assay buffer conditions. View Source
